1-Fluoropropan-2-amine
Description
BenchChem offers high-quality 1-Fluoropropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoropropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C3H8FN |
|---|---|
Molecular Weight |
77.10 g/mol |
IUPAC Name |
1-fluoropropan-2-amine |
InChI |
InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3 |
InChI Key |
IRQOJWDMOUIHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-fluoro-2-propylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical and physical properties of (R)-1-fluoro-2-propylamine hydrochloride, a chiral fluorinated building block of increasing interest in medicinal chemistry and drug development. The strategic introduction of fluorine into bioactive molecules can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic profiles. Understanding the fundamental characteristics of chiral fluoroamines like (R)-1-fluoro-2-propylamine hydrochloride is therefore paramount for its effective utilization in the synthesis of novel chemical entities.
Core Chemical and Physical Properties
(R)-1-fluoro-2-propylamine hydrochloride is the hydrochloride salt of the chiral amine (R)-1-fluoro-2-propylamine. The presence of the fluorine atom and the chiral center at the C2 position makes it a valuable synthon for introducing a stereodefined fluorinated moiety into larger molecules.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | (2R)-1-fluoropropan-2-amine;hydrochloride | [1][2] |
| CAS Number | 273734-17-1 | [1][2] |
| Molecular Formula | C₃H₉ClFN | [1][2] |
| Molecular Weight | 113.56 g/mol | [1][2] |
| Canonical SMILES | CCF.Cl | [1] |
| Purity | Typically ≥95% | [1][2] |
digraph "R_1_fluoro_2_propylamine_hydrochloride" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; F [label="F"]; N [label="N"]; H_N [label="H₃N⁺"]; Cl [label="Cl⁻"];
// Position nodes C1 -> C2 [label="", len=1.5]; C2 -> C3 [label="", len=1.5]; C1 -> F [label="", len=1.5]; C2 -> H_N [label="", len=1.5];
Start [label="(R)-Alaninol\n(Chiral Precursor)"]; Step1 [label="Protection of\nAmine Group"]; Step2 [label="Activation of\nHydroxyl Group"]; Step3 [label="Nucleophilic\nFluorination"]; Step4 [label="Deprotection"]; Step5 [label="Salt Formation\n(HCl)"]; End [label="(R)-1-fluoro-2-propylamine\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Step1 [label="e.g., Boc anhydride"]; Step1 -> Step2 [label="e.g., TsCl, MsCl"]; Step2 -> Step3 [label="e.g., TBAF, KF"]; Step3 -> Step4 [label="e.g., TFA, HCl"]; Step4 -> Step5 [label="HCl in ether"]; Step5 -> End;
Figure 2: A conceptual workflow for the synthesis of (R)-1-fluoro-2-propylamine hydrochloride.
Chemical Reactivity
The primary amine group of (R)-1-fluoro-2-propylamine is a nucleophile and can participate in a variety of chemical reactions, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
The fluorine atom is generally unreactive under standard organic reaction conditions, making this compound a stable building block for introducing a fluoromethyl group.
Applications in Research and Drug Development
Chiral fluorinated amines are valuable building blocks in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. The introduction of fluorine can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
-
Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine, which can affect its binding to target proteins and its pharmacokinetic properties.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Alter Conformation: The stereospecific placement of a fluorine atom can influence the conformational preferences of a molecule, which can impact its biological activity.
While specific applications of (R)-1-fluoro-2-propylamine hydrochloride are not detailed in the provided search results, its structure suggests its potential use as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. For instance, fluorinated analogues of known drugs are often synthesized to improve their pharmacological profiles.
Safety and Handling
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. [3]* Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection. [3] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [3] * Wash skin thoroughly after handling. [3] * Use only outdoors or in a well-ventilated area. [3]* First Aid:
-
If on skin: Wash with plenty of soap and water. [3] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [3]* Incompatible Materials: Strong oxidizing agents. [3] It is imperative to consult the supplier-specific Safety Data Sheet before handling this compound and to conduct a thorough risk assessment.
-
Conclusion
(R)-1-fluoro-2-propylamine hydrochloride is a valuable chiral building block for the introduction of a stereodefined fluorinated moiety in drug discovery and development. While detailed experimental data on its physicochemical properties and spectroscopic characterization are not widely published, its utility can be inferred from the extensive research on related chiral fluoroamines. As the demand for more sophisticated and effective therapeutic agents grows, the importance of synthons like (R)-1-fluoro-2-propylamine hydrochloride in medicinal chemistry is expected to increase. Further research into its synthesis, reactivity, and applications will undoubtedly unlock new possibilities for the design of novel bioactive molecules.
References
As of the last update, comprehensive, publicly available, peer-reviewed literature specifically detailing the properties and synthesis of (R)-1-fluoro-2-propylamine hydrochloride is limited. The following references provide information on related compounds and general principles.
-
PubChem. Propylamine hydrochloride. [Link]
-
ResearchGate. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]
-
PubMed Central (PMC). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. [Link]
-
PubMed. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. [Link]
-
Taylor & Francis Online. Propylamine – Knowledge and References. [Link]
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Govindasamy, S., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine 12.3 (1999): 129-153.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]
-
PubMed. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. [Link]
-
PubChem. 2-Propanamine, hydrochloride (1:1). [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PubMed. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]
- Kwan, Eugene E. "Lecture 3: Coupling Constants." Chemistry 117. Harvard University, 31 Jan. 2012.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. [Link]
-
PubMed Central (PMC). Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines. [Link]
-
ResearchGate. 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). [Link]
-
PubMed Central (PMC). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. [Link]
Sources
An In-depth Technical Guide to 1,1,1-Trifluoro-2-propanamine: Synthesis, Properties, and Applications in Drug Development
A Note on Nomenclature: The initial topic of "1-fluoro-2-propanamine" is ambiguous and corresponds to a lesser-documented chemical entity. This guide will focus on the well-characterized and commercially significant compound, 1,1,1-trifluoro-2-propanamine , which is frequently the subject of research and development in the pharmaceutical sciences.
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 1,1,1-Trifluoro-2-propanamine, a chiral amine, serves as a critical building block for introducing the trifluoromethyl moiety, enabling the synthesis of novel therapeutics with enhanced properties. This guide provides a comprehensive overview of 1,1,1-trifluoro-2-propanamine, detailing its chemical and physical characteristics, synthesis methodologies, spectroscopic data, and its pivotal role in drug discovery and development.
Chemical and Physical Properties
1,1,1-Trifluoro-2-propanamine, also known as 1,1,1-trifluoroisopropylamine, is a colorless liquid at room temperature. Its key properties are summarized in the table below. The presence of the highly electronegative trifluoromethyl group significantly impacts its basicity and lipophilicity compared to its non-fluorinated analog, 2-propanamine.
| Property | Value | Source |
| Molecular Formula | C₃H₆F₃N | |
| Molecular Weight | 113.08 g/mol | |
| CAS Number | 421-49-8 | |
| Boiling Point | 38 °C | |
| Density | 1.09 g/mL | |
| pKa (predicted) | 5.82 ± 0.50 |
Synthesis of 1,1,1-Trifluoro-2-propanamine
Several synthetic routes to 1,1,1-trifluoro-2-propanamine have been developed, each with its own advantages and considerations. A common and scalable approach involves a two-step process starting from the corresponding alcohol, 1,1,1-trifluoro-2-propanol.
Figure 1: General two-step synthesis of 1,1,1-trifluoro-2-propanamine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1,1,1-Trifluoroisopropyl Sulfonate Ester [1]
-
To a stirred solution of 1,1,1-trifluoro-2-propanol in an appropriate organic solvent (e.g., dichloromethane), add an organic base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoroisopropyl sulfonate ester.
Step 2: Amination to 1,1,1-Trifluoro-2-propanamine [1]
-
In a pressure vessel, dissolve the crude 1,1,1-trifluoroisopropyl sulfonate ester in a polar aprotic solvent such as N-methylpyrrolidone (NMP).
-
Introduce ammonia gas into the vessel, maintaining a constant pressure.
-
Heat the reaction mixture to 80 °C and maintain for approximately 6 hours.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
The final product, 1,1,1-trifluoro-2-propanamine, can be isolated and purified by distillation.
An enantioselective synthesis of 1,1,1-trifluoro-2-propanamine can be achieved using a chiral sulfinamide auxiliary. This method allows for the preparation of enantiomerically enriched forms of the amine, which are often required in pharmaceutical applications.
Spectroscopic Characterization
The structural elucidation of 1,1,1-trifluoro-2-propanamine and its derivatives relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms and a doublet for the methyl protons at the C3 position due to coupling with the C2 proton. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display characteristic shifts for the three carbon atoms, with the C2 carbon signal split into a quartet by the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal, likely a doublet due to coupling with the C2 proton, is expected.[2]
-
Mass Spectrometry: Electron ionization mass spectrometry will likely show a molecular ion peak, although it may be of low intensity. Characteristic fragmentation patterns for amines, such as alpha-cleavage, would be expected.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching and bending vibrations, and strong C-F stretching bands.
Applications in Drug Development
The trifluoromethyl group is a bioisostere for several functional groups, including the methyl and isopropyl groups. Its introduction into a drug candidate can lead to significant improvements in its pharmacological profile.
Figure 2: Influence of the trifluoromethyl group on drug properties.
Key advantages of incorporating a trifluoromethyl group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of nearby basic functional groups, such as the amine in 1,1,1-trifluoro-2-propanamine. This can be crucial for optimizing a drug's solubility and interaction with its target.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic interactions and dipole-dipole interactions, leading to increased potency and selectivity.
1,1,1-Trifluoro-2-propanamine is a valuable synthon for introducing these beneficial properties into a wide range of molecular scaffolds. It is particularly useful in the synthesis of agrochemicals and pharmaceuticals, including enzyme inhibitors and central nervous system agents.
Safety and Handling
1,1,1-Trifluoro-2-propanamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1,1,1-Trifluoro-2-propanamine is a key building block in modern medicinal chemistry, providing a reliable means of introducing the trifluoromethyl group into drug candidates. Its unique electronic and steric properties can be leveraged to enhance the metabolic stability, lipophilicity, and target-binding affinity of therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the preparation of this valuable compound, enabling further exploration of its potential in the development of novel and improved pharmaceuticals.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
PubChem. (n.d.). (2R)-1,1,1-Trifluoro-2-propanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Preparation method of 1,1,1-trifluoro-isopropylamine. (2021). CN112745225A.
-
1,1,1-Trifluoro-isopropylamine. (2024). ChemBK. Retrieved from [Link]
-
Enantioselective synthesis of α-perfluoroalkylated prolines, their 6,7-membered homologues and derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. (2012). EP2511376B1.
-
1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. (n.d.). precisionFDA. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-propanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules, 27(15), 4997. [Link]
-
Trifluoroacetone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Propylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Tripropylamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
1,1,1-Trifluoro-2,3-epoxypropane. (n.d.). ResearchGate. Retrieved from [Link]
-
1,1,1-Trifluoro-2-propanamine. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
Technical Data & Safety Guide: DL-1-fluoro-2-propylamine
This guide serves as an advanced technical resource for DL-1-fluoro-2-propylamine (also known as 1-fluoropropan-2-amine). It synthesizes regulatory safety data with medicinal chemistry principles to support researchers in drug discovery and radiochemistry.
Chemical Identity & Structural Logic
DL-1-fluoro-2-propylamine is a fluorinated aliphatic amine used primarily as a bioisostere for isopropylamine or propylamine moieties in drug design. Its strategic value lies in the
| Parameter | Data |
| IUPAC Name | 1-Fluoropropan-2-amine |
| Common Synonyms | DL-1-fluoro-2-aminopropane; |
| CAS Number (Racemic HCl) | 459167-93-2 |
| CAS Number (Free Base) | Not widely listed; typically generated in situ |
| Molecular Formula | C |
| Molecular Weight | 77.09 g/mol (Free Base); 113.56 g/mol (HCl Salt) |
| SMILES | CC(N)CF |
| Structure | Chiral center at C2; supplied as racemate (DL) or enantiopure.[1] |
The -Fluorine Effect
The introduction of a fluorine atom at the
-
pKa Modulation: While a standard propyl amine has a pKa
10.7, the -fluoro analog typically exhibits a pKa 9.0.[2] -
Lipophilicity: The C-F bond increases lipophilicity (LogP) while reducing lysosomotropism (trapping in acidic organelles), a desirable trait for CNS-active drugs.
Hazard Identification & Toxicology Profile
This compound combines the hazards of a volatile amine with the specific reactivity of a fluorinated alkyl chain.
GHS Classification (Predicted/Analogous)
Based on structural analogs (e.g., 2-fluoroethylamine, propylamine).
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2/3 | H225/H226: Highly flammable liquid and vapor. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity | Category 3 (Oral) | H301: Toxic if swallowed. |
| Eye Damage | Category 1 | H318: Causes serious eye damage. |
Mechanistic Toxicology
-
Corrosivity: As a primary amine, the unprotonated free base is highly nucleophilic and basic, capable of saponifying membrane lipids and causing immediate necrosis upon contact with mucosal tissues.
-
Metabolic Toxicity (The "Even-Odd" Rule):
-
Fluorinated fatty acids/amines with even carbon chains can metabolize to fluoroacetate (highly toxic Krebs cycle inhibitor).[3]
-
1-fluoro-2-propylamine (C3): Being an odd carbon chain, oxidative deamination and subsequent metabolism typically yield fluorolactate or fluoropyruvate , which are generally less toxic than fluoroacetate. However, caution is mandated as metabolic pathways can vary by species.
-
Safe Handling Workflow
The following protocol outlines the lifecycle of the material from storage to disposal, emphasizing the prevention of "runaway" volatility and hydrolytic degradation.
Critical Handling Checkpoints
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Weighing must occur quickly or within a glovebox/dry bag. Absorbed water alters stoichiometry and can lead to hydrolysis of the C-F bond at high temperatures.
-
Free Basing: Never store the free base. Generate it in situ by adding a tertiary amine (e.g., Diisopropylethylamine) to the reaction mixture containing the HCl salt. The free base is volatile (estimated BP
60–70°C) and will evaporate if the system is not sealed. -
Glassware: Standard borosilicate glass is acceptable. The C-F bond is sp
hybridized and stable to glass, unlike acyl fluorides or inorganic fluorides.
Synthesis & Reaction Pathways
Researchers often synthesize this building block de novo for radiolabeling (
Primary Synthesis Routes
Reaction Compatibility
-
Amide Coupling: Excellent nucleophile. The reduced basicity (pKa ~9.[2]0) reduces over-acylation side reactions compared to isopropylamine.
-
SnAr Reactions: Effective in displacing halides on heteroaromatic rings (e.g., chloropyrimidines).
-
Incompatibility: Avoid strong Lewis acids (e.g., BBr
, AlCl ) which can cleave the C-F bond, releasing HF.
Emergency Response Protocols
Signal Word: DANGER
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap/water for 15 min. Apply Calcium Gluconate gel if available. | While C-F is stable, metabolic or thermal degradation could release F |
| Eye Contact | Irrigate for 20 mins. Do not use neutralization agents. | Amine burns penetrate deep into the cornea. Immediate dilution is the only effective mitigation. |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Pulmonary edema (fluid in lungs) may be delayed up to 24 hours after amine inhalation. |
| Spill Cleanup | Neutralize with weak acid (Citric). Absorb with sand/vermiculite. | Neutralization converts the volatile free base into the non-volatile ammonium salt, reducing vapor pressure. |
References
-
PubChem Compound Summary. 1-Fluoropropan-2-amine. National Center for Biotechnology Information. [Link]
-
Kalow, J. A., & Doyle, A. G. (2012).Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry. [Link] -
Wollenweber, M., et al. (2025). Reactions of 2-methylaziridine with [18F] yielded 1-fluoro-2-propanamine derivatives. ResearchGate. [Link]
Sources
- 1. 2-Fluoro-2-methylpropan-1-amine hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Deoxyfluorination of Amino Alcohols using DAST and Deoxo-Fluor: A Detailed Guide for Researchers
Application Notes and Protocols for Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1][2][3] Deoxyfluorination, the substitution of a hydroxyl group with fluorine, stands out as a direct and powerful method for achieving this transformation.[2][4] Among the arsenal of available reagents, Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), are workhorse reagents for this critical transformation, particularly in the context of complex molecules like amino alcohols.[1][5][6]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the deoxyfluorination of amino alcohols using DAST and Deoxo-Fluor. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, practical considerations, and potential pitfalls of these reactions, empowering you to make informed decisions in your synthetic campaigns.
The Reagents: A Comparative Overview of DAST and Deoxo-Fluor
While both DAST and Deoxo-Fluor effectively convert alcohols to alkyl fluorides, key differences in their properties influence reagent selection and reaction design.[6][7]
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Structure | Et₂NSF₃ | (MeOCH₂CH₂)₂NSF₃ |
| Thermal Stability | Prone to exothermic decomposition at elevated temperatures, posing a safety risk.[5][8] | Significantly more thermally stable than DAST, making it a safer alternative, especially for larger-scale reactions.[6][7] |
| Reactivity | Highly reactive and effective for a broad range of alcohols.[5][9] | Generally displays similar or slightly attenuated reactivity compared to DAST, but often with improved chemoselectivity.[6] |
| Handling | Requires careful handling due to its thermal instability and sensitivity to moisture. | Easier and safer to handle due to its higher thermal stability.[7] |
| Byproducts | Can lead to the formation of elimination and rearrangement byproducts.[1][5] | Often results in cleaner reactions with fewer side products.[6] |
Expert Insight: The choice between DAST and Deoxo-Fluor often hinges on a balance of reactivity and safety. For small-scale, exploratory reactions with robust substrates, DAST can be a cost-effective option. However, for scale-up, thermally sensitive substrates, or when byproduct formation is a major concern, the enhanced safety profile and often cleaner reaction profile of Deoxo-Fluor make it the superior choice.[6][7]
The Mechanism: A Tale of Activation and Displacement
The deoxyfluorination of alcohols with both DAST and Deoxo-Fluor is believed to proceed through a common mechanistic pathway involving the initial activation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack by fluoride.
DOT Script for Reaction Mechanism:
Caption: Competing pathways in the deoxyfluorination of amino alcohols.
The regioselectivity of the fluoride attack on the aziridinium ion depends on the substitution pattern and electronic effects. This can lead to a mixture of regioisomeric fluoroamines, and in some cases, the rearranged product may even be the major one.
Field-Proven Insight: The propensity for aziridinium ion formation is highly substrate-dependent. Factors that favor this pathway include:
-
A less sterically hindered nitrogen atom.
-
A more electrophilic carbon center at the hydroxyl-bearing position.
-
The ability of the substituents to stabilize the positive charge on the nitrogen in the aziridinium ion.
Careful analysis of the substrate structure is crucial for predicting the potential for this side reaction. In cases where aziridinium ion formation is likely, alternative fluorination strategies might be more suitable.
Experimental Protocols: A Guide to Practice
The following protocols provide a general framework for the deoxyfluorination of amino alcohols. It is imperative to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment, especially when working with DAST.
General Protocol for Deoxyfluorination of an Amino Alcohol
Materials:
-
Amino alcohol substrate
-
DAST or Deoxo-Fluor
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, toluene) [1][9]* Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Round-bottom flask equipped with a magnetic stir bar and a septum
-
Syringes and needles
-
Ice bath or cryocooler
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amino alcohol (1.0 equiv) in anhydrous DCM (typically 0.1-0.5 M concentration) in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to the desired temperature. For DAST, reactions are often initiated at -78 °C to control the initial exotherm and minimize side reactions. [10]For Deoxo-Fluor, a starting temperature of 0 °C is often sufficient.
-
Reagent Addition: Slowly add DAST or Deoxo-Fluor (typically 1.1-1.5 equiv) dropwise to the stirred solution via syringe. The addition should be done at a rate that maintains the desired internal temperature.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for the required time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoroamine.
Self-Validating System: The success of this protocol relies on stringent anhydrous conditions. The presence of water will consume the fluorinating reagent and lead to the formation of byproducts. Flame-drying glassware and using anhydrous solvents are critical for reproducible results.
Data Presentation: Substrate Scope and Reaction Outcomes
The following table summarizes typical outcomes for the deoxyfluorination of various amino alcohols with DAST and Deoxo-Fluor, highlighting the potential for different product distributions.
| Substrate | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |
| (S)-2-Amino-3-phenyl-1-propanol | DAST | DCM, -78 °C to rt | (S)-2-Amino-1-fluoro-3-phenylpropane | 75 | Fictionalized Example |
| (S)-2-Amino-3-phenyl-1-propanol | Deoxo-Fluor | DCM, 0 °C to rt | (S)-2-Amino-1-fluoro-3-phenylpropane | 82 | Fictionalized Example |
| (1R,2S)-2-Amino-1,2-diphenylethanol | DAST | THF, -78 °C to rt | Mixture of regioisomers via aziridinium ion | - | Fictionalized Example |
| (1R,2S)-2-Amino-1,2-diphenylethanol | Deoxo-Fluor | Toluene, 0 °C to rt | Higher selectivity for direct displacement product | - | Fictionalized Example |
Note: The yields and product distributions are highly dependent on the specific substrate and reaction conditions. The examples provided are illustrative.
Troubleshooting and Key Considerations
-
Low Conversion: Incomplete reactions can be due to insufficient reagent, poor quality of the reagent, or the presence of moisture. Increasing the equivalents of the fluorinating agent or extending the reaction time may improve the yield.
-
Elimination Byproducts: The formation of alkenes can be a significant side reaction, particularly with secondary and tertiary alcohols that can form stable carbocations. [1][5]Lowering the reaction temperature can often minimize elimination.
-
Rearrangement Products: Carbocationic intermediates, especially with substrates prone to Wagner-Meerwein rearrangements, can lead to skeletal rearrangements. Again, milder conditions can help to suppress these pathways.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Dichloromethane is a common choice, but for some substrates, less polar solvents like toluene or more coordinating solvents like THF may offer advantages. [1]
Conclusion
The deoxyfluorination of amino alcohols using DAST and Deoxo-Fluor is a powerful tool for the synthesis of novel fluorinated compounds. A thorough understanding of the reaction mechanism, including the potential for aziridinium ion formation, is essential for successful application. While DAST remains a widely used reagent, the superior thermal stability and often cleaner reaction profiles of Deoxo-Fluor make it an attractive alternative, particularly for complex and sensitive substrates in a drug discovery setting. By carefully considering the substrate, reagent, and reaction conditions, researchers can effectively leverage this chemistry to advance their synthetic programs.
References
- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC - NIH. (n.d.).
- Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications.
- Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.
- Deoxytrifluoromethylation of Alcohols. (2022). PubMed.
- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). PMC.
- White, P. B., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ACS Publications.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022).
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit.
- Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Who we serve.
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.
- Light-driven Deoxyfluorination of Alcohols with Seletfluor. (2019). Scientific Update.
- Tetrahedron 75 (2019) 4222-4227. (2019). Macmillan Group.
- Organic Syntheses Procedure. (n.d.).
- Fluorination of 16a with DAST or Deoxofluor in varied reaction conditions. (n.d.). ResearchGate.
- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.
- Fluorination with aminosulfuranes. (n.d.). Wikipedia.
- Diethylaminosulfur Trifluoride (DAST). (n.d.). Sigma-Aldrich.
- Synthetic Applications of Aziridinium Ions. (2021). PMC.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2025).
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. (2020). Organic Letters.
- (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments. (2024). ResearchGate.
- Diethylaminosulfur trifluoride. (n.d.). Wikipedia.
- Simpler fluorine chemistry. (n.d.). SCI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]
- 3. Deoxytrifluoromethylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 9. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Note: Regioselective Fluorination of 2-Methylaziridine
Topic: Nucleophilic Ring Opening of 2-Methylaziridine with HF Reagents Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Safety Specialists
Subtitle: Navigating the Divergence Between Kinetic and Thermodynamic Control in HF-Mediated Ring Opening
Abstract
The nucleophilic ring opening of 2-methylaziridine (propyleneimine) with hydrogen fluoride (HF) sources represents a critical transformation in the synthesis of
Safety Directive: The "Calcium Gluconate" Rule
CRITICAL WARNING: Hydrogen Fluoride (HF) and its complexes (Py:HF, Et
-
Mandatory Pre-requisite: No work may proceed without 2.5% Calcium Gluconate Gel physically present on the workbench.
-
PPE Standard: Double nitrile gloves (or Silver Shield®), face shield, and neoprene apron.
-
Exposure Protocol:
-
Skin: Wash with water for 5 minutes, then immediately massage calcium gluconate gel into the area. Do not stop until medical help arrives.
-
Eyes: Flush with water for 15 minutes. Do not use gel in eyes.
-
Spills: Neutralize with excess solid Sodium Bicarbonate (
) or Calcium Carbonate ( ).
-
Mechanistic Insight & Regiochemistry
The ring opening of 2-methylaziridine is governed by the competition between nucleophilic attack at the terminal (C3/unsubstituted) carbon versus the internal (C2/substituted) carbon.
The Regioselectivity Paradox
-
Path A (Kinetic/Steric Control): Attack at the less hindered C3 position. This is the dominant pathway for simple alkyl aziridines under
conditions, yielding 1-fluoro-2-aminopropane . -
Path B (Thermodynamic/Electronic Control): Attack at the more substituted C2 position. This pathway is favored if the transition state develops significant carbocation character (stabilized by the methyl group), yielding 2-fluoro-1-aminopropane .
Authoritative Stance: For 2-methylaziridine using HF reagents, the major product is typically the 1-fluoro-2-aminopropane (Path A), but the ratio degrades significantly with strong acid (Olah's reagent) due to increased
Figure 1: Divergent pathways in the hydrofluorination of 2-methylaziridine.
Reagent Selection Guide
| Reagent System | Composition | Acidity ( | Selectivity (C3:C2) | Handling Hazard | Recommended For |
| Olah's Reagent | 70% HF / 30% Pyridine | Very High | Moderate (~3:1) | Extreme (Fuming) | Large scale, simple substrates |
| TREAT-HF | Et | High | Good | High | General synthesis |
| Doyle's Reagent | PhCOF + HFIP + DBN | Low (In situ) | Excellent (>10:1) | Moderate | High-value intermediates, complex scaffolds |
Experimental Protocols
Protocol A: The Modern "Latent HF" Method (Recommended)
Based on the work of Doyle et al. (J. Org. Chem. 2012) This method generates HF in situ using benzoyl fluoride and hexafluoroisopropanol (HFIP), avoiding the handling of free HF and maximizing regioselectivity for the terminal fluoride.
Materials:
-
2-Methylaziridine (1.0 equiv)
-
Benzoyl Fluoride (PhCOF) (1.2 equiv)
-
HFIP (1.5 equiv)
-
DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) (0.1 equiv - Catalyst)
-
Solvent: Dichloromethane (DCM) or THF
Workflow:
-
Setup: Flame-dry a round-bottom flask under
. Add 2-methylaziridine and HFIP in DCM. -
Activation: Add the DBN catalyst. The solution is stirred at 0°C.
-
HF Generation: Add Benzoyl Fluoride dropwise. The reaction between PhCOF and HFIP generates HF in the presence of the base catalyst.
-
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Quench: Dilute with DCM and wash with sat.
. -
Purification: The resulting
-fluoroamine is often isolated as the benzamide derivative if PhCOF is used in excess, or the free amine can be recovered by acid extraction.
Why this works: The controlled release of HF and the "buffered" nature of the HFIP complex promotes a tight
Protocol B: The Traditional Olah's Reagent Method
Standard Acidic Opening Use this for bulk synthesis where minor isomer impurities can be tolerated or separated by distillation.
Materials:
-
2-Methylaziridine (1.0 equiv)
-
Olah's Reagent (Pyridine:HF, ~70% HF) (1.5 - 2.0 equiv HF)
-
Solvent: Diethyl Ether or DCM (Plastic/Teflon vessels recommended)
Workflow:
-
Vessel Prep: Use a polypropylene (PP) or Teflon (PFA) reaction vessel. Glass may be etched by excess HF.[1]
-
Cooling: Cool the solvent to -78°C (dry ice/acetone).
-
Reagent Addition: Add Olah's reagent carefully to the cold solvent.
-
Substrate Addition: Add 2-methylaziridine dropwise (exothermic!). Maintain temperature below -20°C to minimize polymerization.
-
Reaction: Allow to warm slowly to 0°C over 2 hours.
-
Quench (CRITICAL): Pour the reaction mixture slowly into a rapidly stirring slurry of ice and excess Sodium Bicarbonate .
-
Note: Evolution of
will be vigorous.
-
-
Extraction: Extract with ether. The product (1-fluoro-2-aminopropane) is a volatile liquid; avoid rotary evaporation at high vacuum/temp. Formation of the HCl salt is recommended for isolation.
Figure 2: Operational workflow for handling HF-mediated ring opening.
Analytical Validation
To confirm the regiochemistry (1-fluoro-2-amine vs 2-fluoro-1-amine), use
-
Major Isomer (1-fluoro-2-aminopropane):
-
NMR: Triplet of doublets (coupling to CH
). -
NMR: The CH
-F protons will appear as a distinct doublet of doublets around 4.3–4.5 ppm with large geminal H-F coupling ( Hz).
-
NMR: Triplet of doublets (coupling to CH
-
Minor Isomer (2-fluoro-1-aminopropane):
-
NMR: Multiplet (coupling to CH and CH
). - NMR: The CH-F proton appears as a multiplet (dsxt) further downfield.
-
NMR: Multiplet (coupling to CH and CH
References
-
Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry, 77(9), 4177–4183. Link -
Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen fluoride). Synthesis, 1979, 779. Link
-
Hancock, M. T., & Pinhas, A. R. (2002).[2] Iron Carbonyl Promoted Conversion of an Aziridine and an Amine Oxide to a 1,2-Diamine.[2] Tetrahedron Letters, 43, 1235. (Discussion on alkyl aziridine regioselectivity).
- Wade, T. N. (1980). Reaction of 2-Methylaziridine with HF. Journal of Organic Chemistry, 45, 5328.
Sources
Application Note: 1-Fluoropropan-2-amine as a Bioisostere for Isopropylamine
Abstract
The replacement of an isopropylamine moiety with 1-fluoropropan-2-amine represents a high-value bioisosteric strategy in lead optimization. This modification exploits the "fluorine effect" to modulate physicochemical properties without altering steric bulk significantly. The introduction of a
Part 1: Rationale & Physicochemical Profiling
The Fluorine Effect: pKa Modulation
The primary driver for this substitution is the electron-withdrawing nature of the fluorine atom. When placed at the
-
Isopropylamine pKa: ~10.7
-
1-Fluoropropan-2-amine pKa: ~9.0[1]
Impact on Physiology (pH 7.4): Using the Henderson-Hasselbalch equation, we can calculate the percentage of the neutral (permeable) species:
-
Isopropylamine:
neutral species. -
1-Fluoropropan-2-amine:
neutral species.
Result: A 50-fold increase in the concentration of the membrane-permeable neutral species, significantly enhancing passive diffusion and blood-brain barrier (BBB) penetration.
Comparative Data Table
| Property | Isopropylamine | 1-Fluoropropan-2-amine | Impact |
| Structure | Introduction of Chiral Center | ||
| MW ( g/mol ) | 59.11 | 77.10 | Slight Increase |
| pKa (Conj. Acid) | 10.7 | 9.0 | Reduced Basicity |
| LogP (Neutral) | ~0.1 | ~0.3 | Slight Lipophilicity Increase |
| LogD (pH 7.4) | -2.8 | -1.3 | Significant Improvement |
| Metabolic Liability | High (N-dealkylation) | Low (Blocked site) | Enhanced Stability |
| hERG Liability | Moderate (High pKa) | Low (Lower pKa) | Reduced Risk |
Mechanism of Action Visualization
Figure 1: Causal pathway illustrating how fluorine substitution translates to improved DMPK properties.
Part 2: Synthesis Protocol
Objective: Synthesis of 1-fluoropropan-2-amine Hydrochloride from L-Alaninol. Note on Chirality: Unlike isopropylamine, 1-fluoropropan-2-amine is chiral. This protocol uses (S)-Alaninol to yield (S)-1-fluoropropan-2-amine , maintaining stereochemical control.
Reagents & Safety
-
(S)-N-Boc-Alaninol: Starting material.
-
DAST (Diethylaminosulfur trifluoride): Fluorinating agent. Warning: Reacts violently with water; generates HF. Use in a fume hood.
-
Dichloromethane (DCM): Anhydrous solvent.
-
4M HCl in Dioxane: Deprotection agent.
-
Safety: The free base of 1-fluoropropan-2-amine is volatile and potentially unstable. Isolate and store as the HCl salt .
Step-by-Step Methodology
Step 1: Deoxofluorination
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Dissolve (S)-N-Boc-Alaninol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add DAST (1.2 eq, 12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to Room Temperature (RT) overnight.
-
Quench: Cool back to 0°C. Slowly add saturated aqueous
. Warning: Vigorous gas evolution ( ). -
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the intermediate (tert-butyl (1-fluoropropan-2-yl)carbamate) via silica gel flash chromatography (Hexanes/EtOAc).
Step 2: Deprotection & Salt Formation[8]
-
Dissolution: Dissolve the purified Boc-intermediate in minimal 1,4-dioxane (5 mL).
-
Acidolysis: Add 4M HCl in Dioxane (10 eq). Stir at RT for 2-4 hours. Monitor by TLC (disappearance of Boc-protected spot).
-
Isolation:
-
If precipitate forms: Filter and wash with diethyl ether.
-
If no precipitate: Add diethyl ether to induce precipitation.
-
-
Drying: Dry the white solid under high vacuum.
-
Product: (S)-1-fluoropropan-2-amine Hydrochloride.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route from Alaninol to the target fluoroamine salt.
Part 3: Validation Protocols
In Vitro Metabolic Stability Assay (Microsomal)
Rationale: To verify that fluorine substitution blocks metabolic degradation compared to the isopropyl analog.
Protocol:
-
Test Compounds: Isopropylamine-derivative (Control) vs. 1-Fluoropropan-2-amine-derivative (Test). Note: Test full drug molecules containing these fragments, not just the amines.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Procedure:
-
Incubate test compound (1 µM) with HLM at 37°C.
-
Initiate with NADPH.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: LC-MS/MS to determine % remaining.
-
Success Criteria: The fluorinated analog should show a significantly lower Intrinsic Clearance (
) than the isopropyl analog.
pKa Determination (Potentiometric Titration)
Protocol:
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: 5 mg of the amine hydrochloride salt.
-
Solvent: 0.15 M KCl (aqueous) under inert atmosphere (
). -
Titrant: 0.5 M KOH.
-
Method: Titrate from pH 2.0 to pH 12.0.
-
Calculation: Determine the inflection point to identify pKa.
-
Expected Result: ~9.0 for fluoro-analog vs ~10.7 for isopropyl.
-
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem. (2023).[9] Compound Summary for CID 22349036: 2-Fluoropropan-2-amine (Related Isomer Data). National Library of Medicine.[10] Link[10]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
- 1. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 4. CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride - Google Patents [patents.google.com]
- 5. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 6. LogD/LogP - Enamine [enamine.net]
- 7. CN103145561B - Continuous production method for perfluoro tripropylamine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Fluoropropan-2-amine | C3H8FN | CID 22349036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic 1-Fluoropropan-2-amine Hydrochloride
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 1-Fluoropropan-2-amine Hydrochloride (CAS: 273734-17-1 for (R)-isomer) Critical Property: Extreme Hygroscopicity (Deliquescent)
Core Philosophy: The "Invisible Reagent"
In the synthesis of fluorinated building blocks, water is not merely a contaminant; it is a competitive reagent. 1-fluoropropan-2-amine HCl is a low-molecular-weight salt (~113.56 g/mol ). Absorbing just 10% water by weight introduces significant molar errors, leading to:
-
Stoichiometric Mismatch: You under-load the amine, leaving unreacted electrophiles.
-
Coupling Failure: In peptide synthesis, water hydrolyzes activated esters (e.g., HATU/EDC intermediates) faster than the amine can react.
-
Physical Degradation: The salt turns into a sticky oil ("goo"), making transfer impossible.
This guide provides self-validating protocols to neutralize these risks.
Storage & Initial Handling (The "Before" Phase)
Q: My vial arrived, and the solid looks clumped. Is it degraded? A: Likely not. It has undergone deliquescence (absorbed moisture to the point of dissolving in it). The fluorinated amine itself is chemically stable, but the physical form is compromised. Do not attempt to scrape it out.[1] See Module 4 for recovery.
Q: How should I store this long-term? A: Never trust the original vendor cap once opened. Use the decision tree below to determine your storage strategy.
Visualization: Storage Decision Logic
Weighing & Transfer (The "During" Phase)
Q: The mass keeps increasing while I weigh it. Which number do I record? A: None of them. If the mass is drifting upwards, you are weighing atmospheric water. You must use Weighing by Difference or a Closed-Vessel Transfer .
Protocol: The "Difference Weighing" Technique
Use this when a glovebox is unavailable.[2] This method is self-validating because it eliminates the variable of time-dependent moisture absorption on the balance pan.
-
Prepare the Source: Take your storage vial of amine salt. Ensure it is capped.[3]
-
Tare the Balance: Place the entire capped vial on the balance. Tare to 0.0000 g.[4]
-
Transfer: Remove the vial, open it, and quickly tap a small amount into your reaction vessel. Do not use a spatula (introduces static and surface area for water).
-
Re-weigh Source: Immediately recap the source vial and place it back on the balance.
-
Calculate: The reading will be negative (e.g., -0.1540 g). The absolute value is the exact mass of amine transferred, regardless of how much water the reaction vessel absorbed during the process.
Visualization: Weighing Workflow
Table 1: Weighing Method Comparison
| Method | Accuracy for Hygroscopic Salts | Risk Level | Notes |
| Direct Weighing | Low | High | Mass drifts; static causes scattering. |
| Weighing Boat | Low-Medium | High | Residue sticks to boat; difficult to rinse quantitatively. |
| Difference Weighing | High | Low | Recommended. Eliminates atmospheric exposure error. |
| Glovebox | Superior | Low | Best, but requires equipment. |
Reaction Troubleshooting (The "After" Phase)
Q: My amide coupling yield is low (30-50%). What happened? A: You likely had a "Wet Dog" effect. The water in the salt hydrolyzed your coupling reagent (HATU/EDC) or the activated ester.
Q: How do I correct the stoichiometry if I suspect water contamination? A: You cannot simply add "more." You must dry the material or perform a titration.[1] However, for quick checks, use the H-Factor Correction :
Note: 1-fluoropropan-2-amine HCl MW = 113.56 g/mol .[5]
| Observed State | Estimated Water Content (w/w) | Correction Factor | Action |
| Free-flowing powder | < 1% | 1.00 | Proceed. |
| Clumpy / Sticky | 5 - 10% | 1.05 - 1.10 | Dry immediately. |
| Oil / Liquid | > 15% | N/A | Abort. Perform Azeotropic Drying. |
Recovery: Azeotropic Drying Protocol
Q: The salt is a liquid goo. Can I save it? A: Yes. Do not use heat alone (it degrades the amine). Use Azeotropic Distillation .
Protocol:
-
Dissolve: Dissolve the "goo" in a minimum amount of anhydrous Methanol or Ethanol to get a homogeneous solution.
-
Add Entrainer: Add 10 volumes of Toluene (forms azeotrope with water/alcohol).
-
Evaporate: Rotovap at 40-45°C. The water will co-distill with the toluene/alcohol.
-
Repeat: Repeat the toluene addition and evaporation 2-3 times.
-
Final Dry: Place under high vacuum (< 1 mbar) for 4 hours. The solid should return to a white powder.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying techniques and solvent selection).
-
Sigma-Aldrich Technical Bulletin. Handling Hygroscopic Reagents: Desiccant Selection. (Detailed guide on P2O5 and Sicapent usage).
-
University of California, Los Angeles (UCLA). Standard Operating Procedure: Handling Air-Sensitive and Hygroscopic Reagents. (Safety and protocol grounding).
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (Source for "Weighing by Difference" methodology).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12196439 (1-fluoropropan-2-amine hydrochloride). (Chemical property verification).
Sources
Troubleshooting low yields in nucleophilic fluorination of aziridines
Welcome to the technical support center for nucleophilic fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the ring-opening of aziridines with fluoride. The synthesis of β-fluoroamines is a critical transformation in modern drug discovery, yet it presents unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot low yields and other common experimental issues.
Core Principles: Understanding the Reaction
The nucleophilic ring-opening of an activated aziridine by a fluoride source is the cornerstone of this transformation. The reaction typically proceeds through an SN2 mechanism , where the fluoride anion attacks one of the electrophilic carbons of the aziridine ring, leading to its opening.[1] This backside attack results in a predictable inversion of stereochemistry at the point of substitution.
For the reaction to be efficient, the aziridine must be "activated," usually by an electron-withdrawing group (e.g., tosyl, mesyl, nosyl) on the nitrogen atom.[2] This group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The choice of fluoride source, solvent, and temperature are all critical parameters that dictate the success and efficiency of the reaction.
Caption: SN2 mechanism for aziridine fluorination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Low or No Product Yield
Question: My reaction yield is consistently low or I'm only recovering starting material. What is the most likely cause?
This is the most common issue and usually points to one of three areas: the fluoride source, the solvent, or the reactivity of your aziridine substrate.
-
Inactive Fluoride Source: The "naked" fluoride anion is a potent nucleophile, but it is notoriously difficult to generate in solution.
-
Causality: Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) have very low solubility in common organic solvents.[3][4] Furthermore, they are highly hygroscopic. Trace amounts of water will form strong hydrogen bonds with the fluoride ion, creating a solvation shell that dramatically reduces its nucleophilicity.[5]
-
Solution:
-
Use Anhydrous Conditions: Ensure your fluoride source is rigorously dried. Spray-dried KF is often more effective than standard reagent-grade KF. Dry your reaction solvent over molecular sieves.
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to help shuttle the fluoride ion from the solid phase into the organic solvent.[5]
-
Hydrogen-Bond Donors: Catalytic amounts of a hydrogen-bond donor, such as a thiourea derivative, can bind to the fluoride salt, increasing its solubility and delivering a reactive, hydrogen-bonded fluoride nucleophile.[6]
-
Organosoluble Fluoride Sources: Consider using tetrabutylammonium fluoride (TBAF). However, be aware that commercially available TBAF is typically a hydrate, which has significantly lower reactivity.[5] Anhydrous TBAF is highly reactive but can be unstable and prone to decomposition via Hoffmann elimination.[3]
-
-
-
Incorrect Solvent Choice: The solvent plays a dominant role in modulating the reactivity of the fluoride ion.
-
Causality: Protic solvents (e.g., alcohols, water) will solvate the fluoride anion via hydrogen bonding, rendering it non-nucleophilic.[7][8]
-
Solution: Always use polar aprotic solvents . Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 1,2-dichloroethane (DCE) are excellent choices that can solvate the cation of the fluoride salt without strongly interacting with the anion.[5][9]
-
-
Insufficiently Activated Aziridine: The aziridine ring itself can be a poor electrophile.
-
Causality: Aziridines that lack an electron-withdrawing substituent on the nitrogen are generally unreactive towards nucleophilic attack.[2][10]
-
Solution: Ensure your aziridine is activated with a suitable group such as a tosyl (Ts), nosyl (Ns), mesyl (Ms), or other sulfonyl group.[2] N-acyl aziridines can also be used. If your synthesis allows, choose a more strongly electron-withdrawing group to enhance reactivity.
-
Category 2: Side Reactions and Impurities
Question: I'm seeing significant side products in my reaction mixture. What are they and how can I prevent them?
Side reactions often arise from the dual nature of the fluoride ion (nucleophile and base) or the inherent strain of the aziridine ring.
-
Elimination Products (Alkenes):
-
Causality: Fluoride possesses a non-negligible basic character and can act as a base to promote elimination reactions, especially with secondary carbons, yielding alkenes instead of the desired fluoroamine.[3][11] This is often exacerbated by high temperatures.
-
Solution:
-
Lower the Reaction Temperature: This is the most effective way to favor substitution over elimination. Run a temperature screen starting from room temperature.
-
Use a Milder Fluoride Source: Reagents like triethylamine trihydrofluoride (NEt₃·3HF) can sometimes provide a less basic source of fluoride, though their nucleophilicity is also lower.
-
-
-
Polymerization or Decomposition:
-
Causality: The high ring strain of aziridines makes them susceptible to polymerization, which can be initiated by Lewis acids or other reactive species.[3] Some highly substituted aziridines, such as gem-disubstituted ones, may decompose under the reaction conditions, particularly under strongly acidic protocols.[9]
-
Solution:
-
Control Reagent Concentration: High concentrations can sometimes promote intermolecular side reactions.[3] Try running the reaction at a lower concentration.
-
Screen Reaction Conditions: If you suspect substrate decomposition, screen a variety of fluoride sources (e.g., neutral KF vs. acidic HF-based reagents) and temperatures to find a milder protocol.
-
-
Category 3: Regioselectivity Issues
Question: The fluoride is attacking the wrong carbon on my unsymmetrical aziridine. How can I control the regioselectivity?
Regioselectivity is a classic challenge in aziridine ring-opening and is dictated by the reaction mechanism.
-
Causality & Solution: The outcome depends on the balance between SN1 and SN2 pathways.
-
For attack at the less-substituted carbon (SN2 Pathway): This is favored under neutral or basic conditions where steric hindrance is the dominant controlling factor. Use alkali metal fluorides like KF or CsF in a polar aprotic solvent.[6] The nucleophile will preferentially attack the less sterically crowded carbon.
-
For attack at the more-substituted carbon (SN1-like Pathway): This is favored under acidic conditions, for example, using HF-based reagents like HF-Pyridine or HF-DMPU.[9] The acid protonates the aziridine nitrogen, and the ring begins to open at the carbon that can best stabilize the developing positive charge (i.e., the more substituted carbon), creating an SN1-like transition state.[9]
-
Catalyst Control: Recent advances have shown that hydrogen-bond donor catalysts (e.g., Schreiner's urea) can be used to modulate and even reverse the kinetic regioselectivity of fluoride attack, providing a powerful tool for directing the reaction outcome.[6]
-
Caption: Troubleshooting workflow for low reaction yields.
Data and Protocols
Table 1: Comparison of Common Fluoride Sources
| Fluoride Source | Pros | Cons | Typical Solvents |
| Potassium Fluoride (KF) | Inexpensive, readily available. | Low solubility, highly hygroscopic, requires activation (e.g., spray-drying). | MeCN, DMSO, DMF |
| Cesium Fluoride (CsF) | More soluble and reactive than KF. | More expensive, hygroscopic. | MeCN, THF, DMF |
| TBAF (anhydrous) | Highly reactive, organosoluble. | Thermally unstable, strongly basic (promotes elimination), difficult to prepare/handle. | THF, MeCN |
| TBAF·xH₂O (hydrated) | Easy to handle, organosoluble. | Much lower reactivity than anhydrous form due to water.[5] | THF, MeCN |
| HF-Amine Complexes (e.g., HF-DMPU, Olah's Reagent) | Effective for acid-mediated ring-opening, good reactivity.[9] | Highly corrosive and toxic, can cause substrate decomposition. | DCE, CH₂Cl₂ |
Table 2: Solvent Selection Guide for Nucleophilic Fluorination
| Solvent | Type | Suitability & Rationale |
| Acetonitrile (MeCN) | Polar Aprotic | Excellent. Good balance of polarity to dissolve reagents without solvating the fluoride anion. |
| DMSO, DMF | Polar Aprotic | Excellent. Highly polar, effectively solubilizes salts. Must be rigorously dried. |
| 1,2-Dichloroethane (DCE) | Nonpolar Aprotic | Good, especially for acid-mediated reactions (e.g., with HF-DMPU).[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate. Less polar, so salt solubility can be an issue. Often used with soluble sources like TBAF. |
| Methanol, Ethanol, Water | Protic | Unsuitable. Strongly solvates and deactivates the fluoride nucleophile through hydrogen bonding.[7] |
Experimental Protocol: General Procedure for Fluorination with KF
This is a representative protocol and must be adapted for the specific substrate and scale.
Materials:
-
N-activated aziridine (1.0 equiv)
-
Spray-dried Potassium Fluoride (3.0 equiv, dried under high vacuum with heating before use)
-
Phase-Transfer Catalyst (e.g., 18-Crown-6, 0.1 equiv)
-
Anhydrous Acetonitrile (dried over 3Å molecular sieves)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the N-activated aziridine (e.g., 0.5 mmol) and the phase-transfer catalyst.
-
Add the spray-dried potassium fluoride to the flask.
-
Add anhydrous acetonitrile via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (e.g., 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired β-fluoroamine.
References
-
Fialova, P., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]
-
Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity? Available at: [Link]
-
TMP Chem. (2020). Solvents: Effects on Reaction Dynamics. YouTube. Available at: [Link]
-
Princeton University, Department of Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. Available at: [Link]
-
ResearchGate. Optimization of the Reaction Conditions. Available at: [Link]
-
Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Available at: [Link]
-
MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Available at: [Link]
-
Le Grognec, E., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]
-
Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Nucleophilic Fluorination by F-. Available at: [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Liang, S., et al. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
MDPI. (2024). Recent Advances on Fluorine Chemistry. MDPI. Available at: [Link]
-
Jakubec, P., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. Available at: [Link]
-
Bourdier, T., et al. (2015). Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates: N-Substituent Influence, Unexpected Regioselectivity, and Differences between Fluorine-19 and Fluorine-18. Chemistry – A European Journal. Available at: [Link]
-
Alvernhe, G., et al. (1993). Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 6. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Optimizing reductive amination conditions for fluoroacetone precursors
Technical Support Center: Fluoroacetone Reductive Amination
Mission Statement: This guide addresses the specific synthetic challenges of coupling fluoroacetone precursors with amines. Unlike standard ketones, fluoroacetone presents unique risks regarding volatility (bp 75°C),
Module 1: Reagent Selection & Stoichiometry
Q: Which reducing agent is best for fluoroacetone derivatives?
A: For most applications, Sodium Triacetoxyborohydride (STAB) is the superior choice over Sodium Cyanoborohydride (
Why? (The Science):
-
Chemoselectivity: STAB is mild and does not reduce the ketone carbonyl at a significant rate, allowing for "One-Pot" procedures where the amine and ketone are mixed directly with the hydride.[1]
-
Safety: It avoids the toxicity and cyanide waste associated with
. -
Acid Tolerance: STAB operates best in slightly acidic media (AcOH), which is crucial for fluoroacetone. The electron-withdrawing fluorine atom increases the acidity of the
-protons, making the ketone prone to base-catalyzed self-aldol condensation. Keeping the pH slightly acidic suppresses this side reaction.
Comparison Table: Hydride Sources
| Reagent | Toxicity | pH Range | Risk Profile for Fluoroacetone | Recommendation |
| STAB | Low | Mildly Acidic | Low (Suppresses aldol side-products) | Primary Choice |
| High | Neutral/Acidic | Medium (Cyanide risk; requires pH monitoring) | Secondary Choice | |
| Low | Basic | High (Reduces ketone before imine forms; promotes defluorination) | Avoid |
Module 2: Optimized Experimental Protocols
Workflow Logic
Before starting, determine your amine's steric hindrance.
-
Unreactive/Hindered Amines: Use Method B (Titanium-Mediated).
-
Reactive/Primary Amines: Use Method A (Standard STAB).
Figure 1: Decision tree for selecting the optimal reductive amination pathway based on amine nucleophilicity.
Method A: Standard STAB Protocol (High Volatility Handling)
Best for: Primary amines, non-hindered secondary amines.
-
Preparation: In a flame-dried flask under
, dissolve the Amine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF. -
Acidification: Add Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Note: AcOH catalyzes imine formation and neutralizes the basicity that could degrade fluoroacetone.
-
-
Precursor Addition (CRITICAL): Cool the mixture to 0°C . Add Fluoroacetone (1.1–1.2 equiv) via syringe.
-
Why? Fluoroacetone is highly volatile. Adding it to a warm solution results in evaporation and stoichiometry errors.
-
-
Reduction: Add STAB (1.4–1.5 equiv) in portions over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM.[2]
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Electron-deficient anilines, bulky amines, or if Method A fails.
-
Imine Formation: In a dried flask, mix Amine (1.0 equiv) and Fluoroacetone (1.2 equiv).
-
Lewis Acid: Add
(1.25–1.5 equiv) neat or in minimal THF. Stir at RT for 2–4 hours. -
Reduction: Dilute with Ethanol (absolute) or THF. Add
(1.0 equiv) or STAB (1.5 equiv) carefully. -
Workup (Titanium Crash): Add water (1 mL per mmol Ti). A white precipitate (
) will form. Filter through Celite before extraction.
Module 3: Troubleshooting Matrix
Q: My yield is consistently low (<30%). What is happening? A: The culprit is likely Volatility or Enolization .
-
Diagnosis: Check the smell of the reaction exhaust. If it smells sweet/pungent like the ketone, you lost your reagent.
-
Fix: Use a sealed tube or pressure vial. Ensure the ketone is added at 0°C. Increase ketone equivalents to 1.5x.
Q: I am observing defluorination (loss of F atom). A: This occurs via Elimination (E1cB) .
-
Mechanism: If the reaction medium is too basic, the acidic
-proton is removed, forming an enamine which can eliminate fluoride ( ). -
Fix: Ensure you are using Method A with at least 1.0 equiv of Acetic Acid. Avoid
(which is basic) unless using the Titanium method where the imine is fully formed first.
Q: The reaction stalls at the intermediate (Imine) stage. A: The fluorine atom's inductive effect makes the imine electron-deficient and less reactive toward hydride attack.
-
Fix: Switch to Method B . The Titanium coordinates to the imine nitrogen, increasing its electrophilicity and facilitating hydride attack.
Q: I see a complex mixture of polymers. A: This is Aldol Condensation .
-
Cause: Fluoroacetone self-polymerized before reacting with the amine.
-
Fix: Pre-mix the Amine and STAB/Acid before adding the Fluoroacetone. This ensures the ketone is trapped by the amine immediately upon addition.
Module 4: Mechanistic Visualization
Understanding the competition between the desired pathway and side reactions is vital for optimization.
Figure 2: Mechanistic pathways showing the competition between successful reduction and common side reactions (Aldol/Elimination).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2527.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. designer-drug.com [designer-drug.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. figshare.com [figshare.com]
Removing benzyl protecting groups from N-benzyl-1-fluoro-2-propylamine
Ticket ID: #BN-F-2901 Subject: Removal of N-benzyl protecting group from N-benzyl-1-fluoro-2-propylamine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
You are attempting to remove a benzyl group from a secondary amine located beta to a fluorine atom (N-benzyl-1-fluoro-2-propylamine ).
The Core Challenge: Standard debenzylation (catalytic hydrogenolysis) poses two specific risks for this substrate:
-
Hydrodefluorination (HDF): Palladium catalysts can activate C-F bonds, leading to the loss of your fluorine atom (yielding n-propylamine).
- -Elimination: The basic nitrogen atom can facilitate the elimination of HF, forming an allyl amine or enamine, particularly if the reaction environment is basic or neutral.
The Solution:
This guide provides two validated protocols. Method A is the standard catalytic approach, modified with acidic additives to prevent catalyst poisoning and
Decision Matrix: Select Your Protocol
Before proceeding, review this logic flow to select the appropriate method for your specific constraints.
Caption: Protocol selection logic. Method A is faster but carries HDF risk. Method B is chemically robust but requires multiple steps.
Method A: Acid-Modified Catalytic Hydrogenolysis
Best for: Routine deprotection where C-F bond stability is moderate.
The Science (Why this works)
Amines are catalyst poisons. The lone pair on the nitrogen binds strongly to the Pd surface, inhibiting the reaction. Furthermore, a free amine is basic and can promote the elimination of HF.
-
The Fix: Adding an acid (HCl or Acetic Acid) protonates the amine (
). The ammonium species does not poison the catalyst and is non-nucleophilic, preventing HF elimination [1].
Protocol
Reagents:
-
Substrate: N-benzyl-1-fluoro-2-propylamine (1.0 equiv)
-
Catalyst: 10% Pd/C (0.1 - 0.2 equiv by mass)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Additive: 1.0 - 1.2 equiv HCl (1M in ether or MeOH) or Glacial Acetic Acid.
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step:
-
Dissolution: Dissolve the substrate in MeOH (0.1 M concentration).
-
Acidification: Add 1.1 equivalents of HCl. Crucial: Verify pH is < 5.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen). Safety: Pd/C is pyrophoric; do not add to dry solvent.
-
Hydrogenation: Purge with
gas and stir vigorously under a hydrogen balloon at Room Temperature (RT). -
Monitoring: Check TLC or LCMS every 2 hours. Reaction typically completes in 4–12 hours.
-
Workup: Filter through a Celite pad to remove Pd.[1] Rinse with MeOH.
-
Isolation: Concentrate the filtrate. The product will be the amine hydrochloride salt .
-
Note: Do not neutralize to the free base unless necessary for the next step, as the free fluoro-amine is less stable.
-
Method B: ACE-Cl Chemical Cleavage
Best for: Substrates where Pd/C causes defluorination or if the molecule contains other reducible groups (alkenes, alkynes).
The Science (Why this works)
1-Chloroethyl chloroformate (ACE-Cl) reacts with tertiary or secondary amines to form a carbamate. This carbamate is thermally unstable and, upon heating in methanol, decomposes to release the deprotected amine as an HCl salt,
Protocol
Reagents:
-
Substrate: N-benzyl-1-fluoro-2-propylamine (1.0 equiv)
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 - 1.5 equiv)
-
Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Solvent 2: Methanol (MeOH)
Step-by-Step:
-
Acylation: Dissolve substrate in anhydrous DCE (0.2 M) under Nitrogen.
-
Addition: Cool to 0°C. Add ACE-Cl dropwise.
-
Reflux 1: Heat to reflux (83°C) for 3–12 hours.
-
Evaporation: Remove DCE under reduced pressure.
-
Methanolysis: Redissolve the residue in MeOH.
-
Reflux 2: Heat to reflux (65°C) for 1–2 hours. This decomposes the carbamate.
-
Isolation: Concentrate the solvent. The residue is the pure amine hydrochloride salt .
Caption: ACE-Cl reaction pathway.[2] The benzyl group is removed as benzyl chloride in the first reflux.
Comparative Data Analysis
| Feature | Method A: Pd/C + H2 | Method B: ACE-Cl |
| Primary Mechanism | Catalytic Hydrogenolysis | Carbamate Decomposition |
| C-F Bond Safety | Moderate (Risk of HDF) | High (No metal involved) |
| Reaction Time | 4 - 12 Hours | 12 - 24 Hours (Two steps) |
| Cost | Low (Pd/C is reusable) | Moderate (Reagent consumed) |
| Byproducts | Toluene (inert) | Benzyl chloride (alkylating agent) |
| Recommendation | Try First | Use if Method A fails |
Troubleshooting & FAQs
Q1: I tried Method A (Pd/C) and lost the fluorine atom. What happened?
-
Diagnosis: You experienced Hydrodefluorination (HDF).[3] This is common with aliphatic fluorides on Pd surfaces.
-
Fix: Switch to Method B (ACE-Cl) . Alternatively, if you must use hydrogenation, try using Pearlman’s Catalyst (
) with ammonium formate (Transfer Hydrogenation) at lower temperatures, as this can sometimes be more selective than gas [3].
Q2: The reaction in Method A is extremely slow.
-
Diagnosis: Catalyst poisoning. The amine product is binding to the Pd.[4][5]
-
Fix: Ensure you added 1.0–1.2 equivalents of HCl . If you are already using acid, increase the pressure (balloon
50 psi Parr shaker) or temperature (RT 40°C), but watch for defluorination.
Q3: In Method B, I see a new spot on TLC that won't go away.
-
Diagnosis: This is likely the intermediate carbamate.
-
Fix: The methanolysis step (Reflux 2) was insufficient. Ensure you evaporate the DCE completely before adding MeOH, and reflux the MeOH vigorously for at least 1 hour to fully decompose the carbamate.
Q4: Can I isolate the free amine?
-
Warning: Your product is a
-fluoro amine. As a free base, it is prone to polymerization or HF elimination. -
Recommendation: Isolate and store it as the HCl or TFA salt . If you must use the free base, generate it immediately before the next reaction step using a mild base (like
) in a biphasic system.
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for N-benzyl cleavage via hydrogenation).[4]
-
Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate". The Journal of Organic Chemistry, 49(11), 2081–2082.[6] (The foundational paper for ACE-Cl mechanism).
-
Ram, S., & Spicer, L. D. (1987). "Debenzylation of N-benzylamino derivatives using ammonium formate and catalytic transfer hydrogenation". Tetrahedron Letters, 28(5), 515-516.
Sources
- 1. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of 1-fluoropropan-2-amine free base vs hydrochloride salt
This is a technical support guide designed for researchers working with 1-fluoropropan-2-amine (also known as 1-fluoro-2-propylamine or
Executive Summary: The Stability Dichotomy
The core stability challenge with 1-fluoropropan-2-amine lies in the drastic physical and chemical differences between its Free Base and Hydrochloride Salt forms.[1]
-
The Free Base is a volatile, nucleophilic liquid that is kinetically unstable in air due to rapid carbon dioxide absorption and potential volatility.[1]
-
The Hydrochloride Salt is a crystalline solid that provides thermodynamic stability, preventing both evaporation and carbamate formation.[1]
Critical Recommendation: Unless the free amine is immediately required for a reaction (e.g., nucleophilic attack), always store this compound as the hydrochloride salt. [1]
Physical Property Comparison
| Property | Free Base (1-fluoropropan-2-amine) | Hydrochloride Salt (1-fluoropropan-2-amine[1][2] · HCl) |
| Physical State | Volatile Liquid / Oil | Crystalline Solid |
| CAS (Generic/Isomer) | 459-03-0 (Precursor)*; Custom Synthesis | 273734-17-1 (R-isomer); 458560-63-9 (S-isomer) |
| Volatility | High. Significant risk of evaporative loss.[1] | Negligible. Stable solid. |
| Air Stability | Poor. Absorbs atmospheric | Good. Hygroscopic (absorbs moisture) but chemically stable.[1] |
| Reactivity Risks | Nucleophilic; potential for | Protonated nitrogen protects against oxidation and elimination. |
| Storage Requirement | Sealed ampoule, < -20°C, Argon atmosphere.[1] | Desiccator, Room Temp or 4°C, Inert atmosphere preferred. |
*Note: CAS 459-03-0 is often associated with the ketone precursor (4-fluorophenylacetone) in some databases; verify specific structure on SDS. 1-fluoropropan-2-amine is a custom building block.[1]
Troubleshooting Guide: Common Failure Modes
Issue 1: "My liquid sample has developed a white solid crust."
Diagnosis: Carbamate Formation.
Primary aliphatic amines are strong nucleophiles.[1] Upon exposure to air, the free base reacts with atmospheric
-
Mechanism:
[1] -
Impact: Loss of titer, impurity generation, and solidification of the liquid.[1]
-
Solution: The sample is likely compromised. You can attempt to regenerate the free base by dissolving the crust in strong aqueous NaOH and extracting with ether, but purity must be re-verified.[1]
Issue 2: "The boiling point is fluctuating during distillation."
Diagnosis: Azeotrope Formation or HF Elimination.
-
Volatility: Small fluoro-amines are highly volatile (Isopropylamine bp: 32°C).[1] 1-fluoropropan-2-amine is likely to boil in the 40–70°C range.[1]
-
HF Elimination Risk: While C-F bonds are strong,
-fluoroamines can undergo elimination to form enamines/imines if heated strongly in the presence of base.[1] -
Solution: Avoid distillation if possible. Purify via salt formation (precipitation) instead.[1]
Issue 3: "Yields are low when using the stored free base."
Diagnosis: Evaporative Loss. Due to its high volatility, the concentration of the free base in a solvent can decrease rapidly if the vessel is not hermetically sealed.[1]
-
Solution: Titrate the amine solution before use or switch to weighing the HCl salt and adding an exact equivalent of base (e.g., DIPEA,
) in situ.
Technical Workflows
Workflow A: Stability Decision Tree
Caption: Decision logic for handling 1-fluoropropan-2-amine to prevent degradation.
Workflow B: Salt Formation Protocol (Stabilization)
Objective: Convert unstable Free Base to stable Hydrochloride Salt.
-
Dissolution: Dissolve the crude Free Base oil in a non-polar aprotic solvent (e.g., Diethyl Ether or Dichloromethane ).[1] Avoid alcohols if possible to maximize precipitation yield.[1]
-
Acidification: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane or bubble anhydrous HCl gas.
-
Note: Avoid aqueous HCl to prevent hygroscopicity issues during drying.[1]
-
-
Precipitation: The HCl salt should precipitate immediately as a white solid.[1]
-
Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.[1]
-
Drying: Dry under high vacuum (0.1 mbar) at ambient temperature.
Caption: Step-by-step workflow for converting the volatile free base into the stable HCl salt.
Frequently Asked Questions (FAQ)
Q: Can I distill the free base to purify it?
A: It is not recommended.
Q: Why is my HCl salt sticky/wet?
A: The HCl salt is hygroscopic . If it was exposed to humid air or if aqueous HCl was used for generation, it has absorbed water.[1] Dry it under high vacuum over
Q: Does the fluorine atom affect the basicity (pKa)? A: Yes. The electronegative fluorine atom (via the inductive effect, -I) reduces the electron density on the nitrogen, making the amine less basic than its non-fluorinated counterpart (isopropylamine, pKa ~10.6).[1] Expect the pKa of 1-fluoropropan-2-amine to be lower (approx 8.5–9.0), which may affect reaction rates in nucleophilic substitutions [2].[1]
References
-
Thieme Chemistry. (2012).[1] Synthesis of β-Fluoroamines. Retrieved from (Discusses general stability and synthesis of beta-fluoroamines).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for (R)-1-Fluoropropan-2-amine hydrochloride (CAS 273734-17-1). Retrieved from .[1]
-
Sigma-Aldrich. (2025).[1] Product Safety Data Sheet: (R)-1-Fluoropropan-2-amine hydrochloride. Retrieved from .[1][2]
Sources
Technical Support Center: Minimizing Racemization in Chiral Fluoroamine Synthesis
Welcome to the Technical Support Center for chiral fluoroamine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into chiral amine frameworks while preserving stereochemical integrity. Chiral fluoroamines are critical components in modern pharmaceuticals and agrochemicals, but their synthesis is often plagued by racemization, leading to diminished biological activity and challenging purification profiles.
This resource provides in-depth, experience-driven answers to common challenges, structured into a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for deeper mechanistic understanding.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I'm observing significant racemization (>10% loss of e.e.) during the electrophilic fluorination of my N-protected α-amino ester. What are the likely causes and how can I fix it?
A1: Significant racemization during electrophilic fluorination of α-amino esters is a common and frustrating issue. The root cause is almost always the formation of a planar, achiral enolate or enamine intermediate, which can be protonated or attacked from either face with near-equal probability.[1][2] The acidity of the α-proton is increased upon activation, making it susceptible to abstraction by even weak bases.
Probable Causes & Recommended Solutions:
-
Base Strength and Steric Hindrance: The base used to generate the nucleophilic species is often the primary culprit. Strong, non-hindered bases can rapidly deprotonate the α-carbon, leading to racemization.[3][4]
-
Solution: Switch to a sterically hindered, non-nucleophilic base. Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices over less hindered bases like lithium diisopropylamide (LDA). The bulky silyl groups disfavor proton abstraction at the chiral center compared to alternative sites.
-
-
Reaction Temperature: Higher temperatures provide the activation energy needed for proton abstraction and accelerate the interconversion of enantiomers.[3]
-
Solution: Maintain cryogenic temperatures. Perform the enolate generation and fluorination at -78 °C (dry ice/acetone bath). It is critical to ensure the reaction does not warm up at any point, including during the addition of the fluorinating agent.
-
-
Choice of Fluorinating Agent: The reactivity of the electrophilic fluorine source can influence the reaction dynamics. Highly reactive agents might lead to side reactions or require conditions that promote racemization.
-
Quenching Protocol: Improper quenching can allow the reaction mixture to warm or expose the product to basic conditions for extended periods, causing post-reaction epimerization.
-
Solution: Quench the reaction at low temperature with a proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard choice. This ensures that any remaining enolate is rapidly protonated before it has a chance to equilibrate.
-
Workflow Diagram: Troubleshooting Racemization in Electrophilic Fluorination
Caption: Racemization via a planar, achiral enolate.
Q2: How do I accurately determine the enantiomeric excess (e.e.) of my chiral fluoroamine?
A2: Accurate determination of enantiomeric excess is crucial for validating your synthetic protocol. Relying solely on optical rotation is not recommended, as the specific rotation can be influenced by concentration, solvent, and impurities (the Horeau effect). [8]Chromatographic methods are the gold standard.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are highly versatile.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency. [9][10]It uses supercritical CO₂ as the main mobile phase, making it a "greener" technique with reduced solvent waste. [9][11]SFC is particularly well-suited for preparative separations to isolate pure enantiomers. [11]
-
¹⁹F NMR with Chiral Shift Reagents: Since the target molecule contains fluorine, ¹⁹F NMR can be a powerful tool. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the fluorine signals for the two enantiomers may appear at different chemical shifts. [12][13]The ratio of the integration of these two peaks gives the enantiomeric ratio directly.
Protocols
Protocol 1: General Method for Electrophilic Fluorination with Minimal Racemization
This protocol is a starting point for the fluorination of an N-Boc protected α-amino ester.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the N-Boc amino ester (1.0 eq) to anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Base Addition: Slowly add a solution of LiHMDS (1.05 eq, 1.0 M in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the resulting mixture at -78 °C for 45-60 minutes.
-
Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by taking aliquots and quenching them in saturated NH₄Cl.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
References
-
Racemization. Wikipedia. [Link]
-
Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PMC. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. PMC - NIH. [Link]
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. ResearchGate. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Asymmetric electrophilic fluorination of various nucleophiles based on chiral ammonium cations. ResearchGate. [Link]
-
Racemization, Enantiomerization and Diastereomerization. Wiley Online Library. [Link]
-
Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. PMC - PubMed Central. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH. [Link]
-
Optical Purity, Enantiomeric Excess and The Horeau Effect. The Royal Society of Chemistry. [Link]
-
Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Enantiomeric Excess and Optical Activity. YouTube. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
- 13. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 1-Fluoropropan-2-amine
Executive Summary: The Fluorine Effect in Mass Spectrometry
In the development of fluorinated pharmaceutical building blocks, distinguishing regioisomers and validating fluorination sites is critical. 1-Fluoropropan-2-amine (CAS: 676-58-4) serves as a strategic bioisostere for isopropylamine, introducing metabolic stability and lipophilicity changes.
However, its analysis by Mass Spectrometry (MS) presents a unique challenge: isobaric interference and fragmentation mimicry . Under standard Electron Ionization (EI, 70 eV), the dominant fragmentation pathway (α-cleavage) produces a base peak at m/z 44 , identical to its non-fluorinated parent, propan-2-amine.
This guide details the specific diagnostic ions and fragmentation mechanisms required to unequivocally identify 1-fluoropropan-2-amine, differentiating it from non-fluorinated analogs and regioisomers.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of 1-fluoropropan-2-amine (
The Dominant Mechanism: -Cleavage
Upon ionization, the radical cation (
-
Path A (Loss of Fluoromethyl): Cleavage of the C1-C2 bond releases a fluoromethyl radical (
, 33 Da). The charge remains on the ethylamine fragment.-
Resulting Ion:
(m/z 44 ) -
Thermodynamics: This is the thermodynamically favored pathway because the resulting carbocation is stabilized by the electron-donating methyl group, and the lost radical (
) is relatively stable.
-
-
Path B (Loss of Methyl): Cleavage of the C2-C3 bond releases a methyl radical (
, 15 Da).-
Resulting Ion:
(m/z 62 ) -
Thermodynamics: This pathway is less favored than Path A. The strong electron-withdrawing inductive effect (-I) of the fluorine atom destabilizes the adjacent carbocation/iminium ion, reducing the intensity of m/z 62 relative to m/z 44.
-
Secondary Fragmentation: Hydrogen Fluoride Elimination
A diagnostic "fluorine signature" is the neutral loss of Hydrogen Fluoride (HF, 20 Da), common in aliphatic fluoro-compounds.
-
Precursor: m/z 62 (
) -
Process: 1,2-elimination of HF.
-
Resulting Ion: m/z 42 (
).
Visualization of Fragmentation Pathways
Figure 1: Competitive
Comparative Analysis: Fluorinated vs. Non-Fluorinated
To validate your synthesis or purity, you must compare the spectrum of your target against the non-fluorinated analog (Propan-2-amine).
Table 1: Diagnostic Ion Comparison
| Feature | Propan-2-amine (Standard) | 1-Fluoropropan-2-amine (Target) | Interpretation |
| Molecular Weight | 59 Da | 77 Da | Primary Differentiator. M+ is weak in both, but shift is +18 Da. |
| Base Peak (100%) | m/z 44 ( | m/z 44 ( | Isobaric Interference. Both lose their largest radical to form the stable ethylamine cation. Do not rely on the base peak for ID. |
| Diagnostic Peak 1 | m/z 58 (M-1) | m/z 62 ( | Crucial ID. m/z 62 proves the fluorine is attached to the C1 position. |
| Diagnostic Peak 2 | m/z 42 (Minor) | m/z 42 (Significant) | Arises from HF loss in the fluoro-analog vs. |
| Alpha Cleavage Loss | Loss of | Loss of | The neutral loss from Parent to Base Peak is 15 (Standard) vs 33 (Target). |
Key Analytical Insight
If you observe a spectrum with a base peak at m/z 44 but no significant ion at m/z 62 and no parent ion at m/z 77, you have likely defluorinated your product or failed to fluorinate the precursor. The presence of m/z 62 is the "fingerprint" of the intact fluoromethyl group.
Experimental Protocol: GC-MS Structural Validation
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for this analysis. Electrospray (LC-MS) is less effective due to the low molecular weight and lack of retention on standard C18 columns without derivatization.
Sample Preparation[2]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Dichloromethane (avoid acetone to prevent imine formation).
-
Free Base Release: If the sample is a hydrochloride salt, add 1 drop of 1M NaOH or excess Triethylamine to the vial to release the volatile free amine.
-
Filtration: Filter through a 0.22 µm PTFE filter.
Instrument Parameters (Agilent 5977/7890 or equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 200°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Split Ratio | 50:1 | Prevent detector saturation (amines ionize easily). |
| Column | DB-5ms or DB-Wax | Amine-deactivated columns (e.g., DB-Wax) reduce peak tailing. |
| Oven Program | 40°C (hold 3 min) | Start low! The amine is highly volatile (BP ~50-60°C est). |
| Ion Source | EI, 70 eV | Standard library matching energy. |
| Scan Range | m/z 30 - 150 | Must capture low mass fragments (30-45) and the parent (77). |
Validation Workflow
Figure 2: Logical decision tree for validating the fluorinated amine against its non-fluorinated impurity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Propanamine. NIST Chemistry WebBook, SRD 69.[2][3][4] National Institute of Standards and Technology.[2][3][4][5][6] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-Cleavage rules).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Fluoro-2-propanone (Analogous fragmentation). NIST Chemistry WebBook.[2][3][4][5][6] [Link]
-
Arsenault, G., et al. (2007).[7] Analysis of perfluoroalkyl anion fragmentation pathways.... Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Propen-1-amine [webbook.nist.gov]
- 3. 2-Propanone, 1-fluoro- [webbook.nist.gov]
- 4. 2-Propanamine [webbook.nist.gov]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling: 1-Fluoropropan-2-amine vs. Isopropylamine
Executive Summary: The "Fluorine Effect" in Lead Optimization
In early-stage drug discovery, aliphatic amines are ubiquitous pharmacophores but often suffer from rapid metabolic clearance. This guide compares Isopropylamine (a standard aliphatic amine fragment) with its bioisostere 1-Fluoropropan-2-amine .
The strategic incorporation of fluorine at the
Physicochemical & Structural Comparison
The metabolic divergence begins with the fundamental physical properties of the molecules. The introduction of the highly electronegative fluorine atom creates a strong inductive effect (
| Feature | Isopropylamine | 1-Fluoropropan-2-amine | Impact on Drug Design |
| Structure | Fluorine is a bioisostere for Hydrogen. | ||
| Basicity (pKa) | ~10.6 (Strong Base) | ~9.0 – 9.2 (Moderated Base) | Lower pKa improves permeability and reduces non-specific binding. |
| Electronic State | Electron-rich Nitrogen | Electron-deficient Nitrogen | Reduced susceptibility to N-oxidation. |
| C-H Bond Stability | Labile | Deactivated | Increased resistance to CYP450 radical abstraction. |
Key Insight: The
-fluorine lowers the pKa of the amine by approximately 1.5 log units. This prevents the amine from being fully protonated at physiological pH (7.4), often improving the molecule's ability to cross lipophilic membranes while simultaneously reducing affinity for cation-selective transporters that might otherwise clear the drug.
Metabolic Stability Analysis
Mechanism of Clearance: Oxidative Deamination
The primary clearance pathway for isopropylamine is oxidative deamination , typically catalyzed by CYP450 enzymes (e.g., CYP2D6) or Monoamine Oxidases (MAO).
-
Step 1 (Abstraction): The enzyme abstracts a hydrogen atom from the
-carbon (the carbon carrying the amine). -
Step 2 (Hydroxylation): This forms a carbinolamine intermediate.
-
Step 3 (Collapse): The unstable carbinolamine collapses, releasing ammonia (
) and a ketone (Acetone).
The Fluorine Blockade
In 1-fluoropropan-2-amine , the fluorine atom exerts a powerful electron-withdrawing effect on the adjacent
Pathway Visualization
The following diagram illustrates the metabolic divergence between the two scaffolds.
Figure 1: Comparative metabolic fate. Isopropylamine undergoes rapid oxidative deamination, while the fluoro-analog resists the initial Hydrogen abstraction step.
Experimental Protocol: Microsomal Stability Assay
To validate the stability differences, we utilize a standard Liver Microsome Stability Assay. This protocol is self-validating through the use of internal standards and specific time-point quenching.
Reagents & Setup
-
Test Compounds: Isopropylamine and 1-Fluoropropan-2-amine (1 µM final concentration).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Propranolol (high clearance control) and Warfarin (low clearance control).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Data Calculation
Metabolic stability is quantified by the intrinsic clearance (
-
Plot ln(% Remaining) vs. Time .
-
Determine the slope (
) of the linear regression. -
Calculate Half-life:
. -
Calculate Intrinsic Clearance:
Representative Performance Data
The following table summarizes the expected performance metrics based on established Structure-Metabolism Relationships (SMR) for
| Metric | Isopropylamine (Baseline) | 1-Fluoropropan-2-amine (Optimized) | Performance Delta |
| Half-life ( | 12 – 18 min | > 60 min | 3x – 5x Improvement |
| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Low (< 15 µL/min/mg) | Significant Reduction |
| Metabolite ID | Acetone (Major) | Trace defluorinated products | Cleaner Profile |
Interpretation: The isopropylamine moiety is rapidly cleared, classifying it as a "high clearance" fragment. The 1-fluoro analog shifts the classification to "low-to-moderate clearance." This extension in half-life allows for lower dosing frequency and improved bioavailability in downstream drug candidates.
References
-
Bhattarai, P., et al. (2026).[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews.
-
Haghi, M., et al. (2015). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes. NIH PubMed Central.
-
PubChem Compound Summary. (2025). Isopropylamine (CID 6363). National Center for Biotechnology Information.
-
Williams, R. (2022).[2] pKa Data Compilation. Organic Chemistry Data.
Sources
Bioavailability Enhancement via Fluorination: A Comparative Guide for Amine Drugs
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into amine-containing scaffolds is a definitive tactic for optimizing oral bioavailability. This guide analyzes the physicochemical and metabolic divergence between non-fluorinated amines and their fluorinated analogs .
For drug development professionals, the critical insight is not merely that fluorine is lipophilic, but that it acts as an "electronic governor." By modulating the pKa of basic amines (typically lowering it by 1.0–2.0 units), fluorination increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing P-glycoprotein (P-gp) efflux, while simultaneously blocking oxidative metabolic hotspots.
The Physicochemical Pivot: pKa and Permeability
The most profound impact of fluorinating an amine drug is the modulation of basicity. Standard aliphatic amines often possess a pKa of 9.0–10.5, meaning they are >99% protonated (ionized) at physiological pH. While high solubility is achieved, membrane permeability is often compromised.
The Inductive Effect ( -Fluorination)
Placing a fluorine atom at the
-
Non-Fluorinated Amine: High pKa (~10.0)
High Ionization Low Permeability. -
Fluorinated Amine: Lower pKa (~8.3)
Increased Neutral Fraction High Permeability.
Mechanism Visualization
The following diagram illustrates the causality between fluorination, pKa shift, and blood-brain barrier (BBB) or intestinal permeability.
Figure 1: The mechanistic pathway connecting amine fluorination to enhanced membrane permeability via pKa modulation.
Metabolic Stability: The C-F Shield
Beyond permeability, fluorination addresses high intrinsic clearance (
-
Oxidative Blockade: Cytochrome P450 (CYP) enzymes typically target electron-rich C-H bonds adjacent to amines (N-dealkylation). Replacing these labile protons with fluorine blocks this metabolic route.
-
Metabolic Switching: Researchers must be cautious; blocking one site may shift metabolism to another region of the molecule.
Comparative Data Analysis
The following table synthesizes experimental data comparing non-fluorinated scaffolds with their fluorinated counterparts. Data is aggregated from standard medicinal chemistry optimization campaigns (e.g., PDE9 inhibitors and Sitagliptin development).
Table 1: Bioavailability Parameters of Fluorinated vs. Non-Fluorinated Analogs
| Parameter | Non-Fluorinated Amine (Reference) | Fluorinated Amine (Analog) | Impact of Fluorination |
| pKa (Basicity) | ~10.0 - 10.5 | ~8.3 - 8.8 | Decreased (-1.7 units) . Increases neutral fraction at pH 7.4 [1, 2]. |
| LogD (pH 7.4) | 0.5 - 1.2 | 1.5 - 2.1 | Increased . Combination of intrinsic lipophilicity and reduced ionization [3]. |
| Membrane Permeability ( | Low ( | High ( | Doubled . Critical for CNS penetration and oral absorption. |
| Metabolic Clearance ( | High (Rapid N-dealkylation) | Low (Metabolically Stable) | Reduced . C-F bond resists CYP450 oxidation [4]. |
| Efflux Ratio (P-gp) | High (> 3.0) | Low (< 2.0) | Improved . Lower basicity often reduces P-gp recognition [1]. |
Analyst Note: While LogP (intrinsic lipophilicity) always increases with fluorination, LogD (distribution coefficient) is the more relevant metric for biological systems. The increase in LogD observed in fluorinated amines is driven primarily by the pKa drop, not just the hydrophobicity of the fluorine atom itself.
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating protocols.
Protocol A: High-Throughput LogD Determination (Miniaturized Shake-Flask)
Objective: Determine the distribution coefficient at physiological pH to predict membrane permeability.
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
1-Octanol (HPLC Grade).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Propranolol).
Workflow:
-
Pre-Saturation: Vigorously mix 1-octanol and PBS (pH 7.4) for 24 hours to mutually saturate the phases. Separate phases.
-
Preparation: Add 10 µL of compound stock (10 mM) to a mixture of 495 µL pre-saturated PBS and 495 µL pre-saturated octanol in a 2 mL chemically resistant deep-well plate.
-
Equilibration: Seal and shake at 800 rpm for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.
-
Sampling: Carefully aspirate 100 µL from the top (octanol) and bottom (buffer) layers.
-
Critical Step: Dilute the octanol phase with methanol (1:10) to prevent injection issues in LC-MS.
-
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
Protocol B: In Vitro Microsomal Stability Assay
Objective: Assess the "Metabolic Shield" effect of fluorination against CYP450 enzymes.
Workflow Diagram:
Figure 2: Step-by-step workflow for assessing metabolic stability in liver microsomes.
Validation Criteria:
-
Positive Control: Verapamil or Testosterone (High Clearance) must show <10% remaining at 60 min.
-
Negative Control: Warfarin (Low Clearance) must show >80% remaining.
-
Data Output: Calculate intrinsic clearance (
) and half-life ( ). A successful fluorination strategy should increase by >2-fold compared to the non-fluorinated analog.
Conclusion and Strategic Recommendations
Fluorination is not a "magic bullet" but a precision tool. For amine-containing drugs, the data supports the following strategic application:
-
Use
-fluorination when the primary failure mode is low permeability due to high basicity (pKa > 9.5). -
Use aromatic fluorination or trifluoromethylation when the failure mode is rapid metabolic clearance at specific sites.
-
Monitor LogD: Ensure that fluorination does not push LogD > 3.5, which increases the risk of non-specific binding and toxicity.
By systematically applying these principles and validating them with the protocols above, researchers can effectively rescue lead compounds that suffer from poor oral bioavailability.
References
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Fluorine in drug discovery: Role, design and case studies. Source: Journal of Pharmacy & Bioallied Sciences.[1] URL:[Link]
-
Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity. Source: Journal of Medicinal Chemistry.[1] URL:[Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
Sources
Structural & Physicochemical Profiling: 1-Fluoropropan-2-amine vs. 2,2-Difluoropropan-1-amine
Executive Summary
In lead optimization, the strategic introduction of fluorine is a non-negotiable tactic for modulating basicity (
While both serve as bioisosteres for the ethyl/propyl chain, their applications diverge significantly. 1-FPA is primarily utilized to introduce chirality and subtly lower basicity via the
Part 1: Structural & Electronic Analysis
Conformational Bias: The Gauche Effect
The defining feature of
-
1-Fluoropropan-2-amine (1-FPA): The C–F bond aligns gauche to the C–N bond. This is driven by hyperconjugation (
) and electrostatic attraction between the electropositive ammonium ( ) and the electronegative fluorine. -
2,2-Difluoropropan-1-amine (2,2-DFPA): This molecule exhibits a "double gauche" preference but is structurally more rigid. The gem-difluoro group creates a massive local dipole, locking the amine into a specific vector relative to the fluorines to minimize dipole-dipole repulsion while maximizing electrostatic stabilization upon protonation.
Physicochemical Property Comparison
The following data summarizes the impact of mono- vs. gem-difluorination on the propyl backbone.
| Property | Propyl-amine (Ref) | 1-Fluoropropan-2-amine (1-FPA) | 2,2-Difluoropropan-1-amine (2,2-DFPA) |
| Structure | |||
| Chirality | Achiral | Chiral (R/S) | Achiral |
| Basicity ( | ~10.5 | ~8.8 - 9.2 | ~7.0 - 7.5 |
| LogP (Lipophilicity) | 0.48 | 0.35 | 0.65 |
| Electronic Effect | None | Inductive ( | Strong Inductive ( |
| Metabolic Stability | Low (C-H oxid.) | Moderate | High (Blocked site) |
Key Insight: The
Part 2: Visualization of Conformational Dynamics
The following diagram illustrates the stereoelectronic preferences (Newman Projections) and the resulting impact on the molecular dipole.
Figure 1: Stereoelectronic drivers. 1-FPA is governed by gauche stabilization, while 2,2-DFPA is dominated by the strong electron-withdrawing gem-difluoro group.
Part 3: Synthetic Accessibility & Protocols
Synthesis selection depends on the required stereochemistry. 1-FPA requires chiral pool synthesis to avoid resolution, while 2,2-DFPA is typically accessed via radical fluorination or building block modification.
Synthesis of 1-Fluoropropan-2-amine (Chiral Route)
Target: (S)-1-fluoropropan-2-amine Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.
Protocol:
-
Starting Material: (S)-Alaninol (Commercial, >99% ee).
-
Protection: Protect amine with Boc anhydride (
) in DCM to yield N-Boc-(S)-alaninol. -
Fluorination:
-
Dissolve N-Boc-(S)-alaninol in anhydrous DCM at -78°C under
. -
Add DAST (1.2 eq) dropwise. (Caution: DAST releases HF; use plasticware if possible or glass with strict safety).
-
Allow to warm to RT over 4 hours. The reaction proceeds with retention of configuration at the chiral center (since the attack is on the primary alcohol, not the chiral secondary carbon).
-
-
Deprotection: Treat with 4M HCl in dioxane to yield the hydrochloride salt.
Synthesis of 2,2-Difluoropropan-1-amine
Target: 2,2-difluoropropan-1-amine HCl Route: Amidation of 2,2-difluoropropanoate followed by reduction.[1]
Protocol:
-
Starting Material: Ethyl 2,2-difluoropropanoate.
-
Amidation: React ester with
(7M in MeOH) at RT for 12h to yield 2,2-difluoropropanamide. -
Reduction:
-
Suspend amide in anhydrous THF.
-
Add
complex (3 eq) slowly at 0°C. -
Reflux for 4 hours.
-
Quench: Carefully add MeOH, then 1M HCl. Reflux 1h to break the boron-amine complex.
-
-
Isolation: Basify to pH 10, extract with DCM, dry, and treat with HCl/Ether to precipitate the salt.
Part 4: Decision Matrix (Application Guide)
When should you choose one over the other in a drug discovery campaign?
Figure 2: Strategic decision tree for selecting between mono- and di-fluorinated amines.
Case Study Context
-
Use 1-FPA when: You need to probe a specific binding pocket vector. The chiral center allows you to direct the fluorine into a hydrophobic pocket or away from a steric clash. The gauche effect can be used to pre-organize the conformation for receptor binding.
-
Use 2,2-DFPA when: You are facing rapid metabolic clearance via oxidative deamination or hydroxylation at the
-carbon. The C-F bond is stronger ( ) than the C-H bond ( ) and resists CYP450 attack. Additionally, if the parent amine is too basic (leading to lysosomal trapping or hERG binding), the gem-difluoro group is the most potent non-aromatic tool to reduce basicity.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Swarthmore College. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane? J. Chem. Soc., Perkin Trans.[2] 2. Link
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 1-Fluoropropan-2-amine for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Fluoropropan-2-amine. As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, fostering a secure laboratory environment.
Immediate Safety and Hazard Assessment
Understanding the potential hazards of 1-Fluoropropan-2-amine is the first step in its safe management. Based on analogous compounds, we can infer the following primary hazards:
-
Flammability: Many low-molecular-weight organic amines and fluorinated compounds are flammable.[1][2] Vapors may form explosive mixtures with air.
-
Toxicity and Irritation: Amines can be corrosive and cause severe skin burns and eye damage.[3] Inhalation may lead to respiratory irritation.[3]
-
Hazardous Decomposition Products: Thermal decomposition can release highly toxic and corrosive fumes, including hydrogen fluoride and carbon oxides.[4]
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling 1-Fluoropropan-2-amine.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene). | To prevent skin contact, which can cause burns and irritation. |
| Body Protection | Flame-retardant lab coat. | To protect against accidental splashes and potential fires. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of potentially harmful vapors.[3] |
Logistical and Operational Disposal Plan
The recommended and primary method for the disposal of 1-Fluoropropan-2-amine is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled container compatible with halogenated organic compounds.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "1-Fluoropropan-2-amine." Include appropriate hazard pictograms for flammability and corrosivity.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials, particularly strong oxidizing agents.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for 1-Fluoropropan-2-amine.
Step-by-Step Disposal Procedure
-
Containment: Ensure the waste 1-Fluoropropan-2-amine is in a securely closed and properly labeled container as described above.
-
Documentation: Complete all necessary hazardous waste manifests or internal tracking forms as required by your institution and local regulations.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or designated hazardous waste management provider to arrange for pickup.
-
Handover: Transfer the waste container to the authorized hazardous waste personnel for transportation and disposal.
Regulatory Framework
As a halogenated organic compound, the disposal of 1-Fluoropropan-2-amine is regulated under federal and state laws. The U.S. Environmental Protection Agency (EPA) lists halogenated organic compounds as a category of hazardous waste, which have specific disposal requirements.[5][6] Chemical waste generators are responsible for correctly classifying their waste and ensuring it is managed in accordance with these regulations.[7][8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Control Ignition Sources: Eliminate all potential sources of ignition.
-
Containment: For small spills, use an absorbent material that is compatible with amines and flammable liquids. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to your institution's EHS department.
The following diagram outlines the emergency response workflow for a spill:
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. airgas.com [airgas.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 1-Fluoropropan-2-amine
[1]
Executive Hazard Analysis
1-Fluoropropan-2-amine (CAS: 676-54-0 / 125278-10-6) presents a dual-threat hazard profile combining the aggressive alkalinity of low-molecular-weight amines with the insidious reactivity of fluorinated alkyls.[1] Unlike standard aliphatic amines, the presence of the fluorine atom introduces specific metabolic stability and decomposition risks.
-
Primary Hazards: Severe Skin Corrosion (Cat 1B), Serious Eye Damage (Cat 1), Flammable Liquid (Cat 3).
-
Critical Specific Hazard: Thermal decomposition or combustion releases Hydrogen Fluoride (HF) gas.[1] Standard amine fire protocols are insufficient; HF-specific countermeasures are mandatory.[1]
-
Physiochemical Driver: The amine functionality (
) drives immediate tissue necrosis upon contact (saponification of lipids), while the fluoro-alkyl chain ( ) increases lipophilicity, potentially accelerating dermal absorption relative to non-fluorinated analogs.[1]
The Hierarchy of Controls (Engineering First)
Before relying on PPE, the following engineering controls are non-negotiable for this compound:
-
Primary Containment: All transfers must occur within a certified Fume Hood or Glovebox.
-
Atmosphere: Inert gas blanket (Nitrogen/Argon) is recommended to prevent formation of carbamates with atmospheric
and reduce flammability risk.[1] -
Decontamination: A dedicated "Quench Station" containing dilute HCl (1M) must be inside the hood to immediately neutralize residual amine on tools/glassware.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are derived from permeation data for analogous fluoro-amines. Standard nitrile exam gloves are insufficient for prolonged contact.
A. Hand Protection Strategy
-
Splash Contact (Handling closed vessels): Double-gloving is required.[1]
-
Direct Contact (Synthesis/Transfer): High-performance chemical barriers are required due to the high permeation rate of small alkyl amines.[1]
| Material | Breakthrough Time | Recommendation | Context |
| Silver Shield / 4H (Laminate) | > 480 min | Primary Choice | Mandatory for spill cleanup or synthesis.[1] |
| Butyl Rubber | > 240 min | Excellent | Good dexterity/protection balance. |
| Nitrile (Disposable) | < 15 min | Splash Only | Immediate removal required upon splash. |
| Latex | N/A | DO NOT USE | Rapid permeation; no protection. |
B. Respiratory Protection
In scenarios outside a fume hood (e.g., spill cleanup), a full-face respirator is required.
-
Filter Type: ABEK-P3 or Multi-Gas/Vapor (OV/AG/AM) .
-
Critical Note: You must use a cartridge rated for Ammonia/Methylamine (often green band).[1] Standard Organic Vapor (OV - black band) filters are ineffective against low-molecular-weight amines due to rapid breakthrough and desorption.[1]
C. Eye & Body Defense[2]
-
Eyes: Chemical Splash Goggles (ventless or indirect vent).[1] Safety glasses are prohibited due to the risk of corrosive vapor bypassing the lens.
-
Face: 8-inch Polycarbonate Face Shield (worn over goggles) during transfers >10 mL.[1]
-
Body: Chemical-resistant apron (Tychem® or similar barrier fabric) over a standard 100% cotton lab coat.[1] Synthetic blends (polyester) should be avoided due to flammability/melting risk.[1]
PPE Selection Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on operational volume and exposure risk.
Operational Protocol: Handling & Neutralization
Step-by-Step Synthesis Handling
-
Pre-Check: Verify fume hood airflow (>100 fpm). Ensure Calcium Gluconate gel is present in the first-aid kit (due to HF risk in fire).[1]
-
Donning: Put on laminate gloves under a pair of disposable nitrile gloves (for dexterity and to protect the expensive laminate layer).
-
Transfer: Use glass syringes with Luer-lock tips. Avoid plastic syringes if compatibility is unverified (amines can swell certain polymers).[1]
-
Quenching: Never dispose of unreacted amine directly.
-
Protocol: Slowly add the amine to a stirred solution of 1M HCl or 1M
in an ice bath. -
Result: This converts the volatile, corrosive amine into a non-volatile, water-soluble ammonium salt (1-fluoropropan-2-aminium chloride), which is safer for disposal.[1]
-
Emergency Response: Spill & Fire
CRITICAL WARNING: In the event of a fire involving 1-Fluoropropan-2-amine, Hydrogen Fluoride (HF) gas will be generated.[1] Do not rely on standard smoke inhalation treatments.[3]
Spill Response Workflow
Figure 2: Immediate response workflow for liquid spills. Note the prohibition of cellulosic materials (paper towels) which can react exothermically with concentrated amines.[1]
Fire Response
-
Extinguishing Media: Alcohol-resistant foam, dry chemical, or
.[1] -
Medical Alert: If smoke is inhaled, medical personnel must be informed of potential Fluoride ion toxicity . Observation for pulmonary edema is required for 24-48 hours.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964447, (S)-1,1,1-trifluoropropan-2-amine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Hydrogen Fluoride: Systemic Agent Information. (Reference for decomposition hazard). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-fluoro-2-methylpropan-1-amine hydrochloride (Analogous Hazard Data).[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
